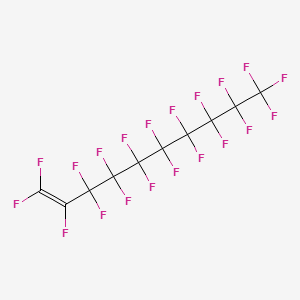
Perfluorodecene
描述
Perfluorodecene, also known as 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-eicosafluoro-1-decene, is a fluorocarbon compound with the molecular formula C10F20. It is characterized by the replacement of all hydrogen atoms in decene with fluorine atoms, resulting in a highly stable and inert compound. This compound is known for its unique chemical properties, including high thermal stability, chemical inertness, and low surface energy .
作用机制
Target of Action
Perfluorodecene, a member of the perfluoroalkyl substances (PFAS) family, is a synthetic chemical with unique hydrophobic and oleophobic properties Similar compounds like perfluorodecanoic acid (pfda) have been shown to interact with cytochrome p450 enzymes, specifically cyp2b10 and 4a14, in the liver .
Mode of Action
Pfda, a related compound, has been shown to activate the peroxisome proliferator-activated receptor alpha (pparα), which regulates lipid metabolism
Biochemical Pathways
Pfda, a similar compound, has been shown to influence the contents and activity of biomolecules such as gsh, mda, sod, cat, and gpx . It also interferes with the NF-κB pathway that induces the production of pro-inflammatory cytokines .
Pharmacokinetics
Pfas compounds are known for their persistence and bioaccumulative potential . They can be taken up by plants via contaminated water or soil, leading to exposure and accumulation in humans and other organisms .
Result of Action
Pfda, a similar compound, has been shown to increase the expression of two cytochrome p450 enzymes in mouse liver . It also activates the PPARα receptor, which regulates lipid metabolism .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. PFAS compounds, including this compound, are resistant to heat, oil, stains, grease, and water . They are also persistent in the environment due to their resistance to degradation . Exposure to this compound can occur through inhalation of indoor and outdoor air, ingestion of drinking water and food, and direct dermal contact with this compound-containing products .
生化分析
Biochemical Properties
Perfluorodecene plays a significant role in biochemical reactions due to its unique structure and properties. It interacts with various enzymes, proteins, and other biomolecules. For instance, this compound can form covalent bonds with carbon-based surfaces, which is crucial for its immobilization in biochemical sensors and molecular electronics . The nature of these interactions is primarily based on the formation of stable covalent bonds, which enhance the robustness of the molecule/semiconductor assembly.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. Its stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound forms stable monolayers on carbon surfaces, which are resistant to desorption at high temperatures . This stability is essential for its use in long-term biochemical experiments and applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal impact on cellular function, while at higher doses, it can cause toxic or adverse effects. For example, high doses of this compound can lead to liver toxicity and other adverse effects . Understanding the dosage effects is crucial for determining the safe and effective use of this compound in biochemical applications.
准备方法
Synthetic Routes and Reaction Conditions: Perfluorodecene is typically synthesized through the fluorination of deceneThe reaction is carried out under controlled conditions to ensure complete fluorination of the decene molecule .
Industrial Production Methods: In industrial settings, the production of this compound involves several steps of purification following the initial fluorination reaction. This ensures the removal of any impurities and the production of high-purity this compound suitable for various applications .
化学反应分析
Types of Reactions: Perfluorodecene primarily undergoes substitution reactions due to the presence of fluorine atoms, which make the compound highly resistant to oxidation and reduction. The substitution reactions typically involve the replacement of fluorine atoms with other functional groups under specific conditions .
Common Reagents and Conditions: Common reagents used in the substitution reactions of this compound include nucleophiles such as amines and alcohols. The reactions are often carried out under mild conditions to prevent the degradation of the fluorocarbon backbone .
Major Products: The major products formed from the substitution reactions of this compound depend on the nature of the nucleophile used. For example, the reaction with amines can produce perfluoroalkylamines, while the reaction with alcohols can yield perfluoroalkyl ethers .
科学研究应用
Perfluorodecene has a wide range of applications in scientific research due to its unique properties. In chemistry, it is used as a solvent for highly reactive species and as a reagent in various synthetic processes. In biology and medicine, this compound is explored for its potential use in oxygen delivery systems and as a component in artificial blood substitutes. In industry, it is utilized in the production of high-performance lubricants, coatings, and surfactants .
相似化合物的比较
Similar Compounds: Perfluorodecene is similar to other perfluorinated compounds such as perfluorodecalin and perfluorooctane. These compounds share the characteristic of having all hydrogen atoms replaced by fluorine, resulting in high stability and inertness .
Uniqueness: What sets this compound apart from other similar compounds is its specific structure, which includes a double bond in the decene backbone. This structural feature provides this compound with unique reactivity patterns and makes it suitable for specific applications that other perfluorinated compounds may not be able to fulfill .
属性
IUPAC Name |
1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-icosafluorodec-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10F20/c11-1(2(12)13)3(14,15)4(16,17)5(18,19)6(20,21)7(22,23)8(24,25)9(26,27)10(28,29)30 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMVVEWPCRIJQCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10F20 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60188833 | |
| Record name | Perfluoro-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
500.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35328-43-9 | |
| Record name | 1,1,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Eicosafluoro-1-decene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35328-43-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Perfluorodecene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035328439 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Perfluoro-1-decene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60188833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Perfluorodecene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


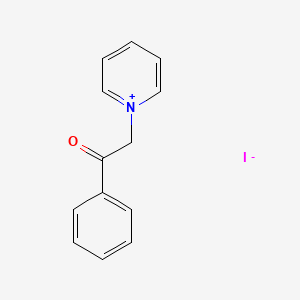
![Ethyl 2-{2-[({[(3-chlorobenzyl)oxy]imino}methyl)amino]-1,3-thiazol-4-yl}benzenecarboxylate](/img/structure/B1303976.png)
![ethyl 2-{2-[(E)-N'-[(2-chloro-6-fluorophenyl)methoxy]imidamido]-1,3-thiazol-4-yl}benzoate](/img/structure/B1303977.png)
![3-[(3,4-Dichlorobenzyl)sulfanyl]-2-thiophenecarboxylic acid](/img/structure/B1303980.png)
![2-{[(2-Chlorophenyl)sulfonyl]amino}-3-phenylpropanoic acid](/img/structure/B1303982.png)
![5-[3,5-Bis(trifluoromethyl)phenyl]-3-(chloromethyl)-1,2,4-oxadiazole](/img/structure/B1303986.png)
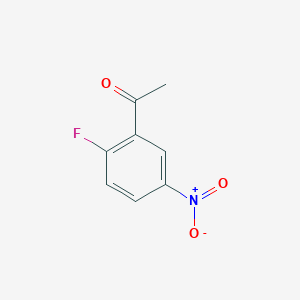

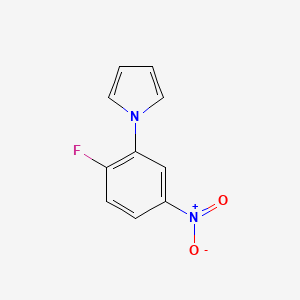
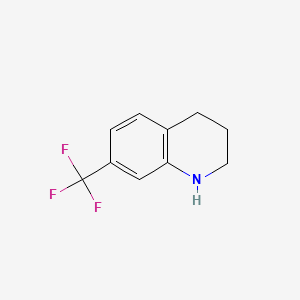
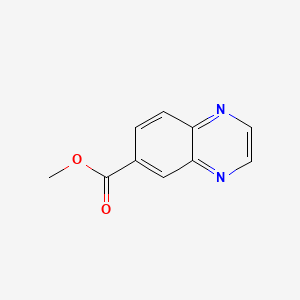
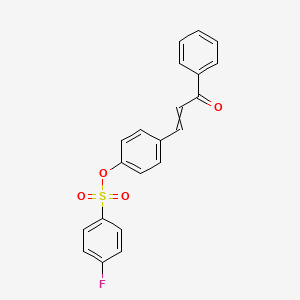
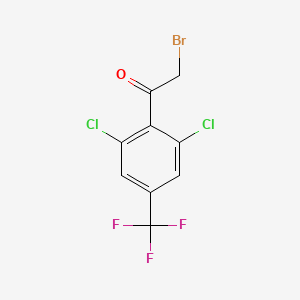
![5-[4-Fluoro-3-(trifluoromethyl)phenyl]furan-2-carbaldehyde](/img/structure/B1304006.png)
